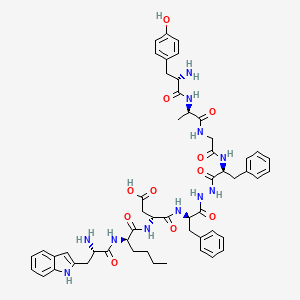

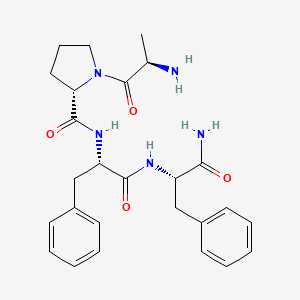

H-Ala-Pro-Phe-Phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

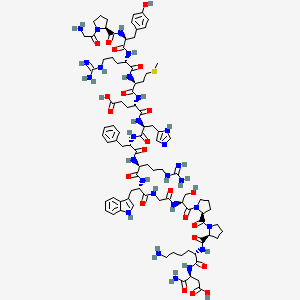

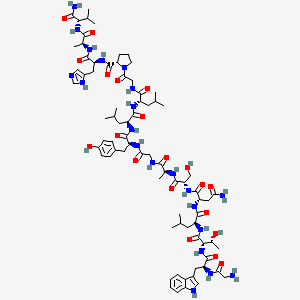

H-Ala-Pro-Phe-Phe-NH2 est un composé peptidique composé des acides aminés alanine, proline, phénylalanine et phénylalanine, avec un groupe amide au C-terminus. Ce composé fait partie d'une classe de peptides connus pour leur capacité à s'auto-assembler en nanostructures, ce qui a des implications significatives dans divers domaines tels que la nanomédecine, l'administration de médicaments et les biomatériaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Ala-Pro-Phe-Phe-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé (alanine) est attaché à une résine solide.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé (proline) est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées pour les acides aminés restants (phénylalanine et phénylalanine).

Clivage et déprotection : Le peptide complet est clivé de la résine, et tous les groupes protecteurs sont éliminés.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. De plus, des techniques de purification telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

H-Ala-Pro-Phe-Phe-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de phénylalanine, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent cibler toutes les formes oxydées du peptide.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amide ou des chaînes latérales des acides aminés.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des résidus de phénylalanine peut conduire à la formation de quinones, tandis que la réduction peut ramener ces quinones à la phénylalanine .

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'auto-assemblage et les interactions des peptides.

Biologie : Le peptide est étudié pour son rôle dans la signalisation cellulaire et les interactions protéiques.

Industrie : Le peptide est utilisé dans le développement de biomatériaux et de nanostructures pour diverses applications industrielles

Mécanisme d'action

Le mécanisme d'action de this compound implique sa capacité à s'auto-assembler en nanostructures. Cette auto-assemblage est pilotée par des interactions non covalentes telles que les liaisons hydrogène, les interactions hydrophobes et l'empilement π-π entre les résidus de phénylalanine. Ces interactions permettent au peptide de former des nanostructures stables qui peuvent encapsuler et délivrer des médicaments ou d'autres agents thérapeutiques .

Applications De Recherche Scientifique

H-Ala-Pro-Phe-Phe-NH2 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide self-assembly and interactions.

Biology: The peptide is studied for its role in cellular signaling and protein interactions.

Industry: The peptide is used in the development of biomaterials and nanostructures for various industrial applications

Mécanisme D'action

The mechanism of action of H-Ala-Pro-Phe-Phe-NH2 involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenylalanine residues. These interactions allow the peptide to form stable nanostructures that can encapsulate and deliver drugs or other therapeutic agents .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Phe-Phe-OH : Un peptide similaire avec seulement deux résidus de phénylalanine.

Boc-Phe-Phe-OH : Une forme protégée du peptide diphénylalanine.

Boc-Phe-Phe-OMe : Une autre forme protégée avec un groupe méthoxy

Unicité

H-Ala-Pro-Phe-Phe-NH2 est unique en raison de sa séquence spécifique et de la présence d'un groupe amide au C-terminus. Cette structure permet des propriétés d'auto-assemblage et des interactions uniques qui ne sont pas observées dans d'autres peptides similaires. La présence de proline introduit également un pli dans la chaîne peptidique, ce qui peut influencer sa conformation globale et son comportement d'auto-assemblage .

Propriétés

Formule moléculaire |

C26H33N5O4 |

|---|---|

Poids moléculaire |

479.6 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H33N5O4/c1-17(27)26(35)31-14-8-13-22(31)25(34)30-21(16-19-11-6-3-7-12-19)24(33)29-20(23(28)32)15-18-9-4-2-5-10-18/h2-7,9-12,17,20-22H,8,13-16,27H2,1H3,(H2,28,32)(H,29,33)(H,30,34)/t17-,20+,21+,22+/m1/s1 |

Clé InChI |

PYBNVPBCTAEKPN-MNAPGUCWSA-N |

SMILES isomérique |

C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N |

SMILES canonique |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)

![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)

![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)

![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)

![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)

![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)